molecular formula C7H5Cl2I B1448666 2,3-Dichloro-4-iodotoluene CAS No. 1804414-05-8

2,3-Dichloro-4-iodotoluene

Cat. No.: B1448666
CAS No.: 1804414-05-8
M. Wt: 286.92 g/mol
InChI Key: ZFVAGGLJKQKVBC-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-iodotoluene is an aromatic compound with the molecular formula C7H5Cl2I. It is a halogenated derivative of toluene, characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring. This compound appears as a white to off-white solid and has a melting point of 92°C. It has significant applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

2,3-Dichloro-4-iodotoluene can be synthesized through several methods. One common synthetic route involves the halogenation of toluene derivatives. For instance, the compound can be prepared by the iodination of 2,3-dichlorotoluene using iodine and a suitable oxidizing agent. Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild and functional group-tolerant conditions . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2,3-Dichloro-4-iodotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to form dehalogenated products.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-4-iodotoluene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-iodotoluene involves its reactivity towards various chemical reagents. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl products . The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

2,3-Dichloro-4-iodotoluene can be compared with other halogenated toluene derivatives, such as:

    2,3-Dichlorotoluene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    4-Iodotoluene: Contains only the iodine atom, making it less versatile in substitution reactions.

    2,3-Dibromotoluene: Contains bromine atoms instead of chlorine, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations.

Properties

IUPAC Name

2,3-dichloro-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVAGGLJKQKVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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